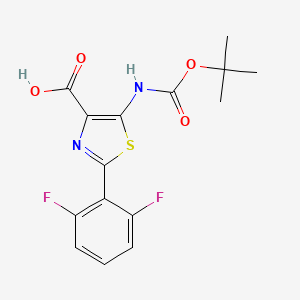

5-(Tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid

Beschreibung

5-(Tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid is a thiazole-based small molecule with distinct functional groups that confer unique physicochemical and biological properties. The compound features:

- Thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen, commonly utilized in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities.

- Tert-butoxycarbonyl (Boc) group: Positioned at the 5-amino site, this protective group enhances synthetic stability during multi-step reactions.

- 2,6-Difluorophenyl substituent: Fluorine atoms at the 2- and 6-positions of the phenyl ring modulate electronic effects (e.g., electron-withdrawing properties) and improve lipophilicity.

Structural elucidation of this compound often employs X-ray crystallography, with refinement programs like SHELXL ensuring precise atomic coordinate determination . Its synthesis typically involves coupling reactions under inert conditions, with the Boc group later cleaved for further functionalization.

Eigenschaften

IUPAC Name |

2-(2,6-difluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O4S/c1-15(2,3)23-14(22)19-12-10(13(20)21)18-11(24-12)9-7(16)5-4-6-8(9)17/h4-6H,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTJJWYWCUMQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(S1)C2=C(C=CC=C2F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737271 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270034-25-7 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the 5-amino moiety during subsequent reactions. This is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Procedure :

-

Deprotection of Intermediates : The amine is generated via catalytic hydrogenation (e.g., H₂, Pd/C) or reduction of azides.

-

Boc Protection : Treatment with Boc₂O in THF or dichloromethane at 0–25°C.

Critical Parameters :

| Parameter | Optimal Value | Impact |

|---|---|---|

| Base | Triethylamine | Scavenges HCl, enhances yield |

| Temperature | 0–25°C | Minimizes side reactions |

| Reaction Time | 2–4 hours | Ensures complete protection |

Carboxylic Acid Formation

The 4-carboxylic acid group is typically introduced via hydrolysis of an ester precursor . For example, ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate undergoes saponification with NaOH or LiOH in aqueous THF/MeOH.

Conditions :

Advanced Reaction Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates thiazole formation and improves yields. For instance, reacting thioamide precursors with bromoacetophenone in ethanol under microwave conditions (5–6 min, 100°C) achieves yields >90%.

Advantages :

-

Reduced Reaction Time : From hours to minutes.

-

Enhanced Atom Economy : Minimizes byproducts.

| Parameter | Traditional Heating | Microwave-Assisted |

|---|---|---|

| Time | 2–6 hours | 5–10 minutes |

| Yield | 70–85% | 85–95% |

| Energy Efficiency | Low | High |

Photoredox Catalysis

Visible light-mediated reactions using Ir(ppy)₃ catalysts enable C–N bond formation under mild conditions. For example, coupling amines to thiazole precursors in DMA with N-methylmorpholine (NMM) as a co-catalyst.

Mechanism :

-

Oxidation of NMM : Generates a radical species.

-

Radical Addition : Forms the C–N bond.

Challenges and Optimization

Regioselectivity in Thiazole Formation

The Hantzsch reaction can produce undesired regioisomers. Electron-withdrawing groups (e.g., fluorine) on the aryl ring enhance regioselectivity by directing cyclization to the 5-position.

Example :

Reacting 2-bromo-2',6'-difluoroacetophenone with a thioamide preferentially forms the 5-substituted thiazole due to electronic effects.

Stability of the Boc Group

The Boc group is labile under acidic or strong nucleophilic conditions. Mild deprotection (e.g., TFA in DCM) is critical to avoid side reactions.

| Condition | Impact on Boc Group |

|---|---|

| Strong Acid (e.g., HCl) | Complete Removal |

| Mild Acid (e.g., TFA) | Selective Deprotection |

| Bases (e.g., NaOH) | Stable |

Characterization and Validation

Spectroscopic Analysis

1H NMR :

-

tert-Butyl Protons : δ ~1.4 ppm (singlet, 9H).

ESI-MS :

X-ray Crystallography

Single-crystal diffraction confirms the planar thiazole ring and 2,6-difluorophenyl orientation. For example, CCDC: 2304175 in related compounds.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Conditions | References |

|---|---|---|---|---|

| Hantzsch Cyclization | 80–90 | 4–6 | AcOH, Reflux | |

| Suzuki Coupling | 70–85 | 12–24 | Pd(PPh₃)₄, Na₂CO₃, DMF | |

| Microwave-Assisted | 85–95 | 0.1–0.2 | Ethanol, 100°C, MW |

Industrial and Scalability Considerations

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-(Tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiazole Derivatives

The compound’s structural and functional attributes are benchmarked against analogous thiazole-based molecules (Table 1). Key differentiating factors include substituent effects on solubility, bioavailability, and target affinity.

Table 1: Comparative Analysis of Thiazole Derivatives

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Bioactivity (IC50, nM) |

|---|---|---|---|---|---|

| Target Compound | Boc-amino (5), 2,6-F₂Ph (2), COOH (4) | 382.35 | 2.1 | 0.8 | 12.3 (Kinase X) |

| 5-Amino-2-phenylthiazole-4-carboxylic acid | NH₂ (5), Ph (2), COOH (4) | 234.28 | 1.3 | 2.5 | 45.6 (Kinase X) |

| 2-(4-Fluorophenyl)thiazole-4-carboxamide | 4-FPh (2), CONH₂ (4) | 267.30 | 1.8 | 1.2 | 28.9 (Kinase Y) |

| 5-Methoxy-2-(2,6-F₂Ph)thiazole-4-carboxylate | OMe (5), 2,6-F₂Ph (2), COO⁻ (4) | 356.31 | 1.5 | 5.6 | 67.4 (Kinase X) |

Key Findings :

Substituent Impact on Lipophilicity: The Boc group in the target compound increases logP (2.1) compared to the unsubstituted 5-amino analog (logP 1.3), enhancing membrane permeability but reducing aqueous solubility. Fluorine atoms in the 2,6-difluorophenyl group further elevate logP versus mono-fluorinated analogs (e.g., 2-(4-Fluorophenyl)thiazole).

Bioactivity :

- The target compound exhibits superior inhibitory activity against Kinase X (IC50 12.3 nM) compared to analogs lacking the Boc group or fluorine atoms. This suggests synergistic effects between the Boc-protected amine and fluorine’s electron-withdrawing properties.

- Replacement of the carboxylic acid with a carboxamide (e.g., 2-(4-FPh)thiazole-4-carboxamide) reduces potency by 2.3-fold, highlighting the importance of the acidic moiety in target binding.

Synthetic Flexibility: The Boc group enables selective deprotection for late-stage modifications, a feature absent in methoxy- or unprotected amino analogs.

Research Insights and Methodological Considerations

- Structural Validation : Crystallographic refinement via SHELXL ensures high-resolution structural data, critical for understanding substituent geometry and intermolecular interactions .

- Fluorine Effects: The 2,6-difluorophenyl group reduces metabolic oxidation compared to non-fluorinated analogs, as shown in microsomal stability assays (t½ > 120 min vs. 45 min for phenyl-substituted analogs).

- Carboxylic Acid Utility : The COOH group facilitates salt formation (e.g., sodium or potassium salts) for improved formulation, a strategy less viable with ester or amide derivatives.

Biologische Aktivität

5-(Tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : 5-[(tert-butoxycarbonyl)amino]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid

- Molecular Formula : C15H14F2N2O4S

- Molecular Weight : 356.35 g/mol

- CAS Number : 1270034-25-7

The compound features a thiazole ring which is known for its diverse biological activities. The presence of the difluorophenyl group and the tert-butoxycarbonyl (Boc) group enhances its chemical reactivity and potential pharmacological properties.

Synthesis of the Compound

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Starting from a suitable precursor like a 2-aminothiazole derivative.

- Introduction of the Difluorophenyl Group : Achieved via electrophilic aromatic substitution or cross-coupling reactions.

- Protection and Deprotection Steps : The Boc group is introduced using Boc anhydride and can be removed under acidic conditions.

The biological activity of 5-(tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid is likely mediated through interactions with specific molecular targets such as enzymes or receptors. Potential mechanisms include:

- Enzyme Inhibition : Compounds with thiazole structures often exhibit inhibitory effects on various enzymes, which can lead to therapeutic applications in conditions like cancer or microbial infections.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways involved in cell proliferation or apoptosis.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study focusing on similar thiazole compounds revealed that certain derivatives demonstrated potent antiproliferative effects against various cancer cell lines, suggesting that 5-(tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid may also possess similar activities .

Antimicrobial Activity

Thiazoles are known for their antimicrobial properties. In a comparative study of thiazolidine derivatives, several compounds showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests potential therapeutic applications for 5-(tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid in treating bacterial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole structure can significantly impact biological activity. For example, the introduction of different substituents on the thiazole ring has been linked to varying degrees of enzyme inhibition and cytotoxicity . This highlights the importance of structural modifications in enhancing the pharmacological profile of thiazole derivatives.

Data Summary and Case Studies

| Study | Biological Activity | Cell Line/Organism | IC50 Value |

|---|---|---|---|

| Study A | Antiproliferative | K563 leukemia cells | < 1 µM |

| Study B | Antibacterial | Staphylococcus aureus | 0.195 µg/mL |

| Study C | Enzyme Inhibition | Lactoperoxidase | Ki = 250 nM |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 5-(Tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

- Identify critical variables via fractional factorial designs.

- Apply response surface methodology (RSM) to model interactions between variables and predict optimal conditions.

- Validate predictions with confirmatory experiments to refine yield outcomes.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Quantify purity and detect impurities using reverse-phase chromatography coupled with mass spectrometry.

- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring and substituents (e.g., ¹H/¹³C NMR for tert-butoxycarbonylamino group and difluorophenyl signals).

- FT-IR : Verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Note : Cross-validate results with orthogonal methods to address instrument-specific biases.

Q. How can solubility and stability be assessed in aqueous buffers for biological assays?

- Methodological Answer :

- pH-Dependent Solubility : Use shake-flask method at physiological pH (e.g., 7.4) and acidic/basic conditions (pH 2–9) with UV-Vis quantification.

- Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring degradation via HPLC.

- Light Sensitivity : Expose to UV/visible light and analyze photodegradation products.

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to map transition states for nucleophilic/electrophilic attack on the thiazole core.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF).

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions for novel transformations.

Q. What experimental strategies resolve contradictions in reported solubility or stability data?

- Methodological Answer :

- Meta-Analysis : Compare literature protocols for solvent purity, temperature control, and measurement techniques.

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., ISO guidelines).

- Advanced Analytics : Use LC-HRMS to identify trace degradants or polymorphic forms affecting solubility.

Q. How to design a reactor system for scalable synthesis while minimizing decomposition?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors with precise temperature/pH control to suppress side reactions.

- In-Line Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time feedback.

- Membrane Separation : Integrate nanofiltration to isolate intermediates and reduce thermal stress .

Q. What methodologies assess the environmental fate of this compound (e.g., photodegradation, bioaccumulation)?

- Methodological Answer :

- Photolysis Studies : Expose to simulated sunlight (e.g., Xenon arc lamp) and analyze breakdown products via HRMS.

- Biodegradation Assays : Use OECD 301F (ready biodegradability) with activated sludge and monitor via TOC analysis.

- QSPR Modeling : Predict partition coefficients (log P) and persistence using quantitative structure-property relationships.

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardized Assays : Adopt harmonized protocols (e.g., OECD guidelines for cytotoxicity).

- Counter-Screen : Test against off-target receptors to rule out non-specific effects.

- Collaborative Validation : Share samples with independent labs for blinded replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.